7-Phenyl-pteridin-4-ol 7-Phenyl-pteridin-4-ol
Brand Name: Vulcanchem
CAS No.: 70504-15-3
VCID: VC21408693
InChI: InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
SMILES: C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2
Molecular Formula: C12H8N4O
Molecular Weight: 224.22g/mol

7-Phenyl-pteridin-4-ol

CAS No.: 70504-15-3

Cat. No.: VC21408693

Molecular Formula: C12H8N4O

Molecular Weight: 224.22g/mol

* For research use only. Not for human or veterinary use.

7-Phenyl-pteridin-4-ol - 70504-15-3

Specification

CAS No. 70504-15-3
Molecular Formula C12H8N4O
Molecular Weight 224.22g/mol
IUPAC Name 7-phenyl-3H-pteridin-4-one
Standard InChI InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
Standard InChI Key CDPVXHVRRKILEV-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2
SMILES C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2
Canonical SMILES C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2

Introduction

Physical and Chemical Properties

Physical Characteristics

Based on the characteristics of similar pteridine derivatives, 7-Phenyl-pteridin-4-ol likely exists as a solid at room temperature with a defined melting point. The compound would be expected to appear as a yellowish crystalline powder, consistent with other pteridine derivatives that typically exhibit yellow coloration due to their conjugated ring systems.

Solubility Profile

The solubility profile of 7-Phenyl-pteridin-4-ol can be inferred from related compounds. Like other pteridines containing hydroxyl groups, it would likely demonstrate moderate solubility in polar solvents such as water, with enhanced solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially limited solubility in less polar solvents. The 4-hydroxyl group would confer water solubility through hydrogen bonding, while the phenyl moiety would contribute to solubility in organic solvents.

Chemical Reactivity

Similar to other pteridine compounds, 7-Phenyl-pteridin-4-ol would be expected to participate in several reaction types:

Reaction TypeReactive SitePotential Products
OxidationHydroxyl group7-Phenyl-pteridin-4-one
ReductionPteridine ringReduced pteridine derivatives
Nucleophilic Substitution4-position (after activation)4-amino, 4-thiol derivatives
Electrophilic SubstitutionPhenyl ringSubstituted phenyl derivatives
ComplexationN atoms, hydroxyl groupMetal complexes

The hydroxyl group at the 4-position can likely be converted to other functional groups through appropriate chemical transformations, similar to the conversion of pteridine-4-ol to 4-chloropteridine using phosphoryl chloride as demonstrated in pteridine synthesis protocols .

Synthesis Methods

General Synthetic Approaches

The synthesis of 7-Phenyl-pteridin-4-ol would likely follow established methods for pteridine synthesis, adapted to incorporate the phenyl substituent at the 7-position. Based on documented synthetic routes for related compounds, a multi-step approach would be anticipated.

Alternative Synthetic Approaches

An alternative approach might involve:

  • Starting with a pre-formed pteridine core

  • Introduction of the phenyl group at the 7-position through cross-coupling reactions

  • Protection/deprotection strategies to maintain the hydroxyl group at the 4-position

The choice of synthetic route would depend on factors including available starting materials, desired scale, and required purity of the final product.

Biological Activities

Anti-Tuberculosis Activity

Research on pteridine derivatives has revealed significant anti-tuberculosis activity, suggesting that 7-Phenyl-pteridin-4-ol might possess similar properties. Studies on N-phenyl-6,7-dip-tolylpteridin-4-amine derivatives demonstrated activity against Mycobacterium tuberculosis, with some compounds showing activity comparable to standard drugs such as streptomycin, ciprofloxacin, and pyrazinamide .

The following table summarizes the potential anti-tuberculosis activity profile of 7-Phenyl-pteridin-4-ol based on structural similarities to studied pteridine derivatives:

Activity ParameterPredicted ProfileComparison to Standard Drugs
Minimum Inhibitory ConcentrationModerate to HighPotentially comparable to pyrazinamide
Spectrum of ActivityPrimarily against M. tuberculosisMay show activity against resistant strains
Mechanism of ActionEnzyme inhibitionDistinct from first-line TB drugs
Resistance DevelopmentTo be determinedPotential alternative for resistant strains

Antioxidant Properties

Pteridine derivatives have demonstrated antioxidant activities through various mechanisms, including free radical scavenging and metal chelation. The hydroxyl group at the 4-position of 7-Phenyl-pteridin-4-ol may contribute to potential antioxidant properties through hydrogen atom donation to reactive oxygen species.

Additionally, the phenyl group at position 7 might enhance the compound's antioxidant capacity through resonance stabilization of radical intermediates formed during antioxidant reactions. This structural feature could potentially make 7-Phenyl-pteridin-4-ol an interesting candidate for investigations into novel antioxidant compounds.

Structure-Activity Relationships

Impact of Phenyl Substitution

The phenyl group at position 7 of 7-Phenyl-pteridin-4-ol introduces several important modifications to the pteridine scaffold that may influence its biological activity:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Additional π-π interaction capabilities with aromatic amino acid residues in target proteins

  • Altered electronic distribution across the pteridine ring system

  • Potential steric effects influencing binding to biological targets

These structural features may confer unique biological properties to 7-Phenyl-pteridin-4-ol compared to unsubstituted pteridines or those with different substitution patterns.

Significance of the 4-Hydroxyl Group

The hydroxyl group at position 4 plays a crucial role in determining the compound's:

The 4-hydroxyl group can also serve as a starting point for chemical modifications to create libraries of related compounds with potentially enhanced biological activities.

Molecular Mechanisms of Action

Biochemical Pathways

7-Phenyl-pteridin-4-ol may influence several biochemical pathways, similar to other pteridine derivatives:

  • Folate metabolism

  • Pteridine biosynthesis and metabolism

  • Cellular redox processes

  • Signal transduction pathways

Understanding these interactions would require detailed biochemical studies focused specifically on 7-Phenyl-pteridin-4-ol and its effects on relevant cellular systems.

Research Applications

Medicinal Chemistry Applications

The potential applications of 7-Phenyl-pteridin-4-ol in medicinal chemistry include:

  • Development of novel anticancer agents

  • Creation of new anti-tuberculosis compounds

  • Exploration of antioxidant therapeutics

  • Investigation into pteridine-based drugs for other diseases

As a scaffold for medicinal chemistry, 7-Phenyl-pteridin-4-ol offers opportunities for structural modification to optimize biological activity, pharmacokinetic properties, and target selectivity.

Synthetic Chemistry Applications

In synthetic chemistry, 7-Phenyl-pteridin-4-ol may serve as:

  • An intermediate for the synthesis of more complex pteridine derivatives

  • A model compound for studying pteridine chemistry

  • A building block for heterocyclic chemistry explorations

  • A substrate for developing new synthetic methodologies

The compound's reactivity profile would guide its applications in various synthetic contexts.

Analytical Chemistry Applications

Potential applications in analytical chemistry include:

  • Development of fluorescent probes (pteridines often exhibit fluorescence)

  • Creation of selective chemical sensors

  • Use as a standard or reference compound in pteridine analysis

  • Application in spectroscopic studies of heterocyclic compounds

The distinct spectroscopic properties of the pteridine core, modified by the phenyl substituent, would inform these applications.

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